(Prop-2-yn-1-yl)hydrazine
Overview
Description
(Prop-2-yn-1-yl)hydrazine, also known as propargyl hydrazine, is a chemical compound with the molecular formula C3H6N2. It is a nucleophilic hydrazine probe that features an alkyne group, making it useful in various chemical biology applications. This compound is particularly noted for its role in bioorthogonal chemistry, where it is used to capture protein-bound electrophiles in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Prop-2-yn-1-yl)hydrazine can be synthesized through the reaction of propargyl bromide with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Propargyl bromide+Hydrazine hydrate→this compound+Hydrobromic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (Prop-2-yn-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Azides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
(Prop-2-yn-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in activity-based protein profiling to study protein modifications and interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Prop-2-yn-1-yl)hydrazine involves its nucleophilic hydrazine group reacting with electrophilic centers in target molecules. This reaction enables the capture and enrichment of protein-bound electrophiles, facilitating their detection and analysis. The alkyne group allows for further functionalization through click chemistry, enabling the study of protein modifications that may not be predicted through typical protein sequence analyses .
Comparison with Similar Compounds
2-Propynylhydrazine: Another nucleophilic hydrazine probe with similar applications.
Propargylamine: Contains an alkyne group but lacks the hydrazine functionality.
Hydrazine: A simpler compound without the alkyne group, used in various industrial and research applications.
Uniqueness: (Prop-2-yn-1-yl)hydrazine is unique due to its combination of a nucleophilic hydrazine group and an alkyne group, making it highly versatile for bioorthogonal chemistry and activity-based protein profiling. This dual functionality allows for the capture and enrichment of protein-bound electrophiles, which is not possible with simpler hydrazine derivatives .
Properties
IUPAC Name |
prop-2-ynylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-3-5-4/h1,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYZHMUOSKYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574430 | |
Record name | (Prop-2-yn-1-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-67-3 | |
Record name | (Prop-2-yn-1-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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